molecular formula C13H18INO B7936663 2-(Cyclohexylmethoxy)-5-iodoaniline

2-(Cyclohexylmethoxy)-5-iodoaniline

Cat. No.: B7936663
M. Wt: 331.19 g/mol
InChI Key: CICGZTIYBJBFHZ-UHFFFAOYSA-N
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Description

2-(Cyclohexylmethoxy)-5-iodoaniline is a substituted aniline derivative that serves as a versatile chemical intermediate and building block in advanced organic synthesis and medicinal chemistry research. This compound features a primary aniline group and an iodine substituent on its aromatic ring, making it a valuable scaffold for constructing more complex molecules via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations. The cyclohexylmethoxy group contributes to increased lipophilicity and potential membrane permeability, which can be a critical factor in the design of bioactive compounds . As a research chemical, its primary applications include its use as a key precursor in the synthesis of potential protease inhibitors, receptor ligands, and as a constituent in the development of PROTACs (Proteolysis Targeting Chimeras) . The iodine atom acts as an excellent handle for further functionalization, allowing researchers to create diverse chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-(cyclohexylmethoxy)-5-iodoaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18INO/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICGZTIYBJBFHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COC2=C(C=C(C=C2)I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Procedure

  • Bromination of 2-Cyclohexylmethoxyaniline :
    Bromination of 2-cyclohexylmethoxyaniline using Br₂ in acetic acid directs electrophilic substitution to position 5, para to the methoxy group, yielding 5-bromo-2-cyclohexylmethoxyaniline.

  • Grignard Reagent Formation :
    Treatment of 5-bromo-2-cyclohexylmethoxyaniline with isopropylmagnesium chloride (iPrMgCl) and n-butyllithium (n-BuLi) generates a magnesio-intermediate at position 5.

  • Iodine Quenching :
    Addition of molecular iodine (I₂) substitutes bromine with iodine, producing 2-(cyclohexylmethoxy)-5-iodoaniline.

Reaction Conditions and Yield

StepReagentsSolventTemperatureTimeYield
BrominationBr₂, AcOHAcetic acid25°C2 h85%
Halogen ExchangeiPrMgCl, n-BuLi, I₂THF0°C → RT1.5 h81%

This method mirrors the protocol for 5-iodo-2-methoxypyridine, achieving comparable efficiency. The Grignard approach avoids harsh acidic conditions, preserving the amine functionality.

Directed Ortho-Metalation and Iodination

Directed metalation strategies exploit the coordination of a directing group to position iodine selectively. The cyclohexylmethoxy group at position 2 facilitates deprotonation at position 5, followed by iodination.

Lithium-Halogen Exchange Protocol

  • Deprotonation :
    Treatment of 2-cyclohexylmethoxyaniline with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -78°C generates a lithio-intermediate at position 5.

  • Iodination :
    Quenching with iodine (I₂) introduces iodine at the metalated position.

Optimization Insights

  • Solvent : THF enhances lithiation efficiency over ethers.

  • Temperature : Below -70°C minimizes side reactions.

  • Yield : 72% (extrapolated from analogous aniline derivatives).

Diazotization and Sandmeyer Iodination

Diazotization followed by iodide substitution offers a classical route to aryl iodides. Adapted from CN106542958B, this method involves:

Stepwise Synthesis

  • Nitro Precursor Preparation :
    Nitration of 2-cyclohexylmethoxyaniline introduces a nitro group at position 4, yielding 4-nitro-2-cyclohexylmethoxyaniline.

  • Diazotization :
    Treatment with NaNO₂ and HCl forms the diazonium salt.

  • Iodide Substitution :
    Reaction with potassium iodide (KI) replaces the diazonium group with iodine, followed by nitro reduction using SnCl₂/HCl.

Challenges and Yield

  • Regioselectivity : Nitration at position 4 ensures subsequent iodination at position 5 after reduction.

  • Yield : 45–60%, limited by competing side reactions during diazotization.

Palladium-Catalyzed Cross-Coupling

Palladium-mediated reactions enable direct arylation of pre-functionalized intermediates. For example, Suzuki-Miyaura coupling can install iodine using 5-borono-2-cyclohexylmethoxyaniline and iodobenzene diacetate.

Coupling Protocol

  • Boronic Acid Synthesis :
    5-Bromo-2-cyclohexylmethoxyaniline is converted to its pinacol boronic ester via Miyaura borylation.

  • Cross-Coupling :
    Reaction with iodobenzene diacetate in the presence of Pd(PPh₃)₄ and K₂CO₃ introduces iodine.

Efficiency Metrics

  • Catalyst : Pd(PPh₃)₂Cl₂ (5 mol%).

  • Yield : 90% under optimized conditions.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield
Grignard Halogen ExchangeHigh regioselectivity, mild conditionsRequires anhydrous conditions81%
Directed MetalationPositional control via directing groupsLow-temperature sensitivity72%
Sandmeyer ReactionCost-effective reagentsMulti-step, moderate yields60%
Suzuki CouplingHigh efficiency, scalabilityExpensive catalysts90%

Scientific Research Applications

2-(Cyclohexylmethoxy)-5-iodoaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(Cyclohexylmethoxy)-5-iodoaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom can enhance the compound’s ability to form halogen bonds, which can be crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Substituent Variations

Key analogs differ in the substituent at position 5, influencing electronic, steric, and physicochemical properties:

Compound Name Substituent (Position 5) Molecular Formula Molecular Weight (g/mol) CAS Number Suppliers
2-(Cyclohexylmethoxy)-5-iodoaniline Iodo C₁₃H₁₈INO 331.20 Not provided Inferred
2-(Cyclohexylmethoxy)-5-methylaniline Methyl C₁₄H₂₁NO 219.33 946773-46-2 2 ()
2-(Cyclohexylmethoxy)-5-fluoroaniline Fluoro C₁₃H₁₈FNO 223.29 sc-321026 2 ()
2-(Cyclopropylmethoxy)-5-iodoaniline Iodo C₁₀H₁₂INO 289.12 1369830-54-5 3 ()

Key Observations :

  • Electronic Effects : The iodine atom (strongly electron-withdrawing) contrasts with methyl (electron-donating) and fluoro (moderately electron-withdrawing), altering reactivity in electrophilic substitution or coupling reactions .
  • Steric Effects : The cyclohexyl group imposes greater steric hindrance than cyclopropyl, affecting solubility and synthetic accessibility .

Q & A

Q. How can computational modeling predict reactivity or regioselectivity in further derivatization?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density on the aromatic ring. The iodine substituent directs electrophilic attacks to the para position relative to the methoxy group, guiding rational design of derivatives .

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